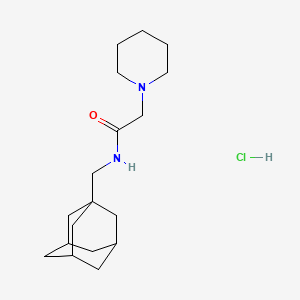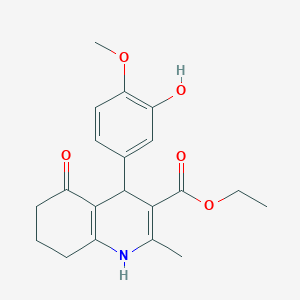![molecular formula C16H16F3NO2 B5220742 (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5220742.png)
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine (DTBTA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. DTBTA is a white crystalline solid that belongs to the class of aromatic amines. It has a molecular weight of 319.35 g/mol and a melting point of 112-115°C.
Mecanismo De Acción
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been found to selectively inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been found to exhibit potent analgesic, anti-inflammatory, and antipyretic effects in animal models. It has been shown to reduce pain and inflammation in various experimental models of inflammation such as carrageenan-induced paw edema and acetic acid-induced writhing response. (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has also been found to reduce fever in animal models of pyrexia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has several advantages as a research tool. It is a potent and selective inhibitor of COX-2 enzyme, which makes it an ideal tool for studying the role of COX-2 in various physiological and pathological processes. (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine is also relatively easy to synthesize and has a high yield. However, one of the limitations of (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine is that it is not very soluble in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine. One area of research is the development of new analogs of (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine with improved pharmacological properties. Another area of research is the study of the role of COX-2 in various pathological conditions such as cancer and neurodegenerative diseases. (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine may also have potential applications in the development of new materials with unique properties.
Métodos De Síntesis
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dimethoxybenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. (2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of inflammation.
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c1-21-13-6-7-14(15(9-13)22-2)20-10-11-4-3-5-12(8-11)16(17,18)19/h3-9,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXSGKTWTJDLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=CC(=CC=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220667.png)
![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)
![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)
![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5220697.png)
![4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)

![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5220718.png)



![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![N-[(4-bromophenoxy)acetyl]alanine](/img/structure/B5220763.png)